tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a carboxylate group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of automated equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (S)-3-(2-hydroxy-2-oxoethoxy)pyrrolidine-1-carboxylate
- Tert-butyl (S)-3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
- Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the methoxy and carboxylate groups contribute to its reactivity and solubility.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
MXWLWZASHTYBCQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC |
Origin of Product |
United States |
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